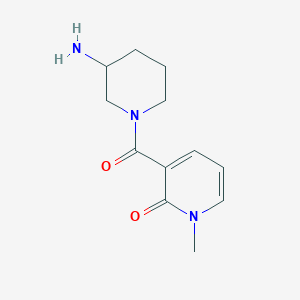

3-(3-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(3-aminopiperidine-1-carbonyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-14-6-3-5-10(11(14)16)12(17)15-7-2-4-9(13)8-15/h3,5-6,9H,2,4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZODVBCSIIBDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known by its CAS number 2097975-58-9, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by detailed research findings, case studies, and data tables.

- Molecular Formula : C12H17N3O2

- Molecular Weight : 235.28 g/mol

- Purity : Typically around 95% to 98% .

The biological activity of 3-(3-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one has been associated with several mechanisms:

- Inhibition of Enzymatic Pathways : This compound has shown potential as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis that is often upregulated in cancer cells. Inhibition of PHGDH can disrupt the metabolic pathways that cancer cells rely on for growth .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells, demonstrating its potential as an anticancer agent .

In Vitro Studies

Several studies have evaluated the in vitro activity of 3-(3-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu (hypopharyngeal) | 14.1 | Induces apoptosis | |

| Various cancer lines | Varies | PHGDH inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing the biological activity of this compound. Modifications to the piperidine and pyridine moieties significantly affect potency and selectivity against target enzymes .

Case Studies

- Case Study on Cancer Therapy :

- Neurological Implications :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Pyridinone Motifs

(R)-N-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide (Compound 13)

- Structure : Combines a 1-methylpyridin-2-one core with a piperidine-4-carboxamide group substituted with a naphthalene moiety.

- Comparison: Unlike the target compound, this analogue lacks the 3-aminopiperidine group but introduces a bulky naphthalene substituent. The carboxamide linker differs from the carbonyl in the target compound, affecting conformational flexibility .

5-(4-Fluorobenzoyl)-1-methylpyridin-2(1H)-one (Compound 3h)

- Structure: Features a 4-fluorobenzoyl substituent on the pyridinone ring.

- Comparison: The benzoyl group introduces electron-withdrawing effects, altering the electronic profile of the pyridinone. Molecular weight (244.17 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

3-Amino-5-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one

- Structure: Substituted with a 3-methoxyphenyl group and an amino group on the pyridinone.

- However, the methoxyphenyl substituent increases aromaticity, which may enhance π-π stacking but reduce solubility compared to the target’s aliphatic piperidine .

Pharmacological Activity Comparison

PD-L1 Inhibitors (e.g., Compound 22)

- Structure : Contains a 1-methylpyridin-2-one group linked to L-pipecolinic acid.

- Activity: Reported IC50 <100 nM in PD-1/PD-L1 binding assays.

ChemBridge Compound 46040103

- Structure : 5-[(3,3-Diphenylpiperidin-1-yl)carbonyl]-1-methylpyridin-2(1H)-one.

- Comparison: The diphenylpiperidine group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The absence of the 3-amino group limits interactions with polar targets .

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

Preparation Methods

Chemical Reduction Route

- Starting Material: (R)-3-aminopiperidin-2-one hydrochloride or (R)-methyl 2,5-diaminopentanoate dihydrochloride.

- Key Reagents: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent.

- Conditions:

- LiAlH4 is added in 1.5 to 2.0 equivalents at temperatures between 25°C and 35°C.

- Reaction mixture is heated between 45°C and 70°C to complete reduction.

- Isolation: The product (R)-3-aminopiperidine dihydrochloride is isolated by filtration.

- Scale: Methods have been demonstrated on kilogram scale (e.g., at least 1 kg of starting material).

- Additional Steps:

- Formation of (R)-3-aminopiperidin-2-one hydrochloride via base-mediated cyclization of methyl 2,5-diaminopentanoate dihydrochloride in methanol at subzero temperatures (-10°C to 0°C).

- Acidification with hydrochloric acid in methanol at 0°C to 20°C to form the hydrochloride salt.

- Solvents: Methanol is the primary solvent, sometimes mixed with methyl tert-butyl ether for precipitation steps.

| Step | Reagents & Conditions | Temperature (°C) | Equivalents | Solvent(s) | Notes |

|---|---|---|---|---|---|

| (i) | Sodium methoxide + methyl 2,5-diaminopentanoate | -10 to 0 | 1.5 to 3 equiv base | Methanol | Formation of 3-aminopiperidin-2-one |

| (ii) | Hydrochloric acid addition | 0 to 20 | 1.0 to 1.5 equiv HCl | Methanol / methyl tert-butyl ether | Formation of hydrochloride salt |

| (iii) | LiAlH4 reduction | 25 to 35 (addn); 45 to 70 (heating) | 1.5 to 2.0 equiv LiAlH4 | THF | Reduction to 3-aminopiperidine dihydrochloride |

This method is well-documented in patents WO2007112368A1 and US20100029941A1, offering scalable and reproducible routes to the chiral aminopiperidine intermediate.

Biocatalytic Transaminase Route

- Starting Material: Nitrogen-protected 3-piperidone.

- Catalyst: ω-Transaminase enzyme with a specific amino acid sequence (SEQ ID NO:1).

- Process: Transamination reaction converts the protected 3-piperidone into nitrogen-protected (R)-3-amino piperidine.

- Deprotection: Subsequent removal of the protecting group (e.g., carbobenzoxy (Cbz), carbalkoxy) yields (R)-3-amino piperidine or its salt.

- Advantages: High enantiomeric excess (>90%, often ~99%), high yield, environmentally friendly, suitable for industrial scale.

- Reaction Conditions: Mild, aqueous-compatible conditions typical of enzymatic reactions.

- References: CN103865964A patent describes this method as succinct, efficient, and scalable.

Advanced Synthetic Approaches for Piperidine Derivatives

Recent research has introduced catalytic asymmetric methods to access enantioenriched 3-substituted piperidines, which could be adapted or inspire alternative routes for the target compound.

- Rh-Catalyzed Asymmetric Carbometalation:

- Partial reduction of pyridine to dihydropyridine.

- Rhodium-catalyzed asymmetric reductive Heck reaction with boronic acids.

- Further reduction to yield enantioenriched 3-substituted piperidines.

- Advantages: High regio- and enantioselectivity, broad functional group tolerance, gram-scale feasibility.

- Applications: Synthesis of clinically relevant 3-piperidine derivatives such as Preclamol and Niraparib.

- Reference: Recent JACS publication details this method, which may be adapted for complex piperidine derivatives.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.